3-Methyl-1-(piperidin-3-yl)urea dihydrochloride

Description

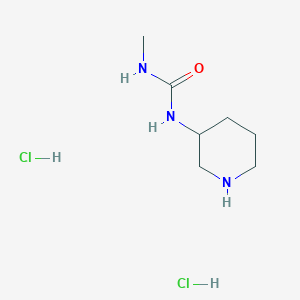

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-3-piperidin-3-ylurea;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c1-8-7(11)10-6-3-2-4-9-5-6;;/h6,9H,2-5H2,1H3,(H2,8,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEVTCSYRHOFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride typically involves the reaction of 3-methylpiperidine with isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-3-yl)urea dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-Methyl-1-(piperidin-3-yl)urea dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares 3-methyl-1-(piperidin-3-yl)urea dihydrochloride with three analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Not provided | $ \text{C}7\text{H}{16}\text{Cl}2\text{N}3\text{O} $ | 230.14 | Piperidine ring, urea group, 3-methyl, 2 HCl |

| (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride | 1349699-82-6 | $ \text{C}7\text{H}{16}\text{ClN}_3\text{O} $ | 193.67 | Enantiomerically pure (R-configuration), 1 HCl |

| (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride | 1354961-49-1 | $ \text{C}8\text{H}{18}\text{ClN}_3\text{O} $ | Not reported | Additional methyl group at urea nitrogen, R-configuration |

| Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride | Not provided | $ \text{C}{13}\text{H}{18}\text{ClNO}_3 $ | ~271.74 (calculated) | Benzoate ester, hydroxylated piperidine ring |

Notes:

- The dihydrochloride form (230.14 g/mol) exhibits higher molecular weight than the hydrochloride analogues due to the addition of a second HCl molecule .

- Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride diverges significantly with a benzoate ester group, enhancing lipophilicity compared to urea derivatives .

Functional Implications

- Solubility : The dihydrochloride salt’s polarity improves aqueous solubility, advantageous for in vitro assays. In contrast, the benzoate ester analogue may exhibit lower solubility due to its aromatic moiety .

- Stereochemistry : The (R)-configured variants (e.g., CAS 1349699-82-6) are critical for enantioselective interactions in chiral environments, such as enzyme active sites .

- Stability: The dimethylated urea (CAS 1354961-49-1) likely has increased stability against hydrolysis compared to mono-methylated analogues due to reduced nucleophilicity at the urea nitrogen .

Research and Commercial Relevance

- Supplier Availability : The dihydrochloride and hydrochloride salts are marketed by Enamine Ltd and CymitQuimica, respectively, with bulk pricing available upon inquiry .

- Applications : Urea derivatives are widely used as protease inhibitors or kinase modulators, while benzoate esters serve as prodrug intermediates .

Biological Activity

3-Methyl-1-(piperidin-3-yl)urea dihydrochloride is a compound that has garnered attention in pharmaceutical research due to its structural characteristics, which include a piperidine ring and a urea functional group. This compound is primarily studied for its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is , with a molecular weight of 208.14 g/mol. The presence of the piperidine ring enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. It may modulate enzyme activity or receptor binding, influencing various biochemical pathways. The exact mechanism can vary depending on the target and context of use.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0195 mg/mL | |

| Escherichia coli | 0.025 mg/mL | |

| Bacillus subtilis | 0.0048 mg/mL | |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent, especially in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential as an anticancer therapeutic.

Case Study: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects of various piperidine derivatives, including this compound, found that it exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound's structure was linked to enhanced interaction with tumor cell receptors, leading to increased apoptosis compared to standard treatments like bleomycin .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring or the urea moiety can significantly alter its pharmacological properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Methyl-1-(piperidin-4-yl)urea | C7H15N3O | Moderate antimicrobial activity |

| N,N-Dimethylpiperazine | C6H14N2 | Used as a building block |

| 3-Methyl-1-(piperidin-3-yl)urea hydrochloride | C7H16ClN3O | Significant antibacterial activity |

This table highlights how variations in structure can influence the biological efficacy of related compounds.

Q & A

Q. What strategies mitigate batch-to-batch variability in biological activity data?

- Methodological Answer : Implement strict QC protocols:

- Purity verification (HPLC ≥98%).

- Salt content analysis (ion chromatography).

- Counterion stoichiometry (¹H NMR integration).

- Biological replicates (n ≥ 3) with internal reference compounds.

Statistical tools (Grubbs’ test) identify outliers. Document synthesis/purification parameters (e.g., solvent lot, drying time) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.